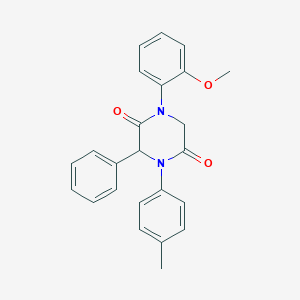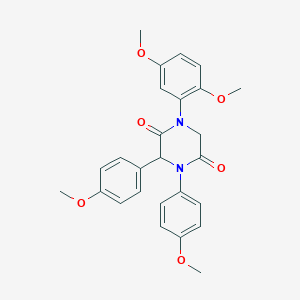![molecular formula C27H29N3O5 B242442 1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242442.png)
1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-2,5-piperazinedione is a chemical compound that belongs to the class of piperazine derivatives. It has been used extensively in scientific research due to its unique properties and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-2,5-piperazinedione is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and cancer pathways. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to inhibit the growth of cancer cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-2,5-piperazinedione in lab experiments is its unique properties and potential therapeutic applications. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Orientations Futures
There are several future directions for research on 1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-2,5-piperazinedione. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective therapies. Additionally, it may be useful to investigate its potential side effects and toxicity in order to determine its safety for human use.
Méthodes De Synthèse
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-2,5-piperazinedione involves the reaction of 2,4-dimethoxybenzaldehyde with 4-dimethylaminobenzaldehyde in the presence of ammonium acetate and acetic anhydride. The resulting product is then reacted with 4-methoxyphenylhydrazine and piperazine to yield the final compound.
Applications De Recherche Scientifique
1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-2,5-piperazinedione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C27H29N3O5 |
|---|---|
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C27H29N3O5/c1-28(2)19-8-6-18(7-9-19)26-27(32)29(23-15-14-22(34-4)16-24(23)35-5)17-25(31)30(26)20-10-12-21(33-3)13-11-20/h6-16,26H,17H2,1-5H3 |
Clé InChI |
NCEQXAPGSDWGJL-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242366.png)
![3-[dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azaniumyl]propyl-dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azanium;tetraiodide](/img/structure/B242377.png)




![3-[4-(Dimethylamino)phenyl]-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242387.png)
![1,4-Bis(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242388.png)

![3-[4-(Dimethylamino)phenyl]-4-(2,3-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242392.png)
